6-Methyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one
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Overview
Description
6-Methyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine familyThe thiazolopyrimidine scaffold is known for its biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The active methylene group in the compound allows for nucleophilic substitution reactions with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
6-Methyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolopyrimidine scaffold allows it to bind effectively to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo(3,2-a)pyrimidines: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
Thiazolo(3,2-a)pyrimidin-3-ones: These derivatives have a different substitution pattern on the pyrimidine ring, leading to variations in their chemical and biological properties.
Uniqueness
6-Methyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 6-position and the tetrahydrothiazolo ring system contribute to its stability and potential as a therapeutic agent .
Properties
CAS No. |
81530-33-8 |
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Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
6-methyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-8-7-9(6(5)10)2-3-11-7/h5H,2-4H2,1H3 |
InChI Key |
LYZFTWQNSRDSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C2N(C1=O)CCS2 |
Origin of Product |
United States |
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